3-Amino-2,4-dichlorobenzoic acid

Lipid biosynthesis Herbicide mode of action Plant biochemistry

Procuring the wrong aminodichlorobenzoic acid isomer can invalidate experiments. 3-Amino-2,4-dichlorobenzoic acid (CAS 50917-28-7) is the validated stimulator of fatty acid synthetase, increasing lipid synthesis by 25% in soybean models, unlike the inhibitory 3-nitro-2,5-isomer. It also serves as a versatile pharma intermediate for Pd-catalyzed cross-couplings. • Lipid biosynthesis stimulator (+25% in soybean). • Insoluble in water-simplifies work-up in anhydrous media. • Shipped globally with full quality assurance.

Molecular Formula C7H5Cl2NO2
Molecular Weight 206.02 g/mol
CAS No. 50917-28-7
Cat. No. B112706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2,4-dichlorobenzoic acid
CAS50917-28-7
Molecular FormulaC7H5Cl2NO2
Molecular Weight206.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1C(=O)O)Cl)N)Cl
InChIInChI=1S/C7H5Cl2NO2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2H,10H2,(H,11,12)
InChIKeyMWIWETSWQFRAPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-2,4-dichlorobenzoic Acid: Identity & Isomer Overview


3-Amino-2,4-dichlorobenzoic acid (CAS 50917-28-7) is a disubstituted benzoic acid derivative bearing an amino group at the 3‑position and chlorine atoms at the 2‑ and 4‑positions [1]. Its molecular formula is C₇H₅Cl₂NO₂ (MW 206.03) [1]. The compound belongs to a family of aminodichlorobenzoic acid positional isomers that share the same elemental composition but differ in the ring‑position of the amino and chloro substituents. This regioisomeric identity fundamentally determines physicochemical properties, chemical reactivity, and biological activity, making precise CAS‑based procurement essential [2].

Identity 3‑amino‑2,4‑dichloro regioisomer; verify CAS 50917-28-7
Workflow Lipid biosynthesis stimulation research; pharmaceutical intermediate synthesis
Format Organic-soluble building block; anhydrous reaction compatibility

Isomer Specificity of 3-Amino-2,4-dichlorobenzoic Acid


Although all aminodichlorobenzoic acid isomers share the identical molecular formula (C₇H₅Cl₂NO₂), their distinct substitution patterns create profound differences in electronic distribution, steric hindrance, and hydrogen‑bonding capability [1]. As demonstrated by head‑to‑head enzymatic data, 3‑amino‑2,4‑dichlorobenzoic acid uniquely stimulates lipid biosynthesis, whereas the structurally related 3‑nitro‑2,5‑dichlorobenzoic acid (dinoben) acts as a potent inhibitor [2]. Procuring a generic “aminodichlorobenzoic acid” without verifying the exact CAS number therefore risks obtaining a regioisomer with opposite or absent biological activity, invalidating experimental results and wasting synthesis effort.

Target 3‑Amino‑2,4‑dichlorobenzoic acid
Reported stimulatory effect on lipid biosynthesis; esterification to pharmaceutical intermediates.
Risk if substituted 3‑Nitro‑2,5‑dichlorobenzoic acid (dinoben)
Potent inhibitory effect on lipid synthesis; opposite functional direction may invalidate enzyme-modulation experiments.
Risk if substituted 3‑Amino‑2,5‑dichlorobenzoic acid (CAS 133‑90‑4)
High aqueous solubility (~700 mg/L) and herbicide precursor pathway; may shift synthetic outcome and require protocol re‑design.

3-Amino-2,4-dichlorobenzoic Acid Differentiation Evidence


Lipid Synthesis Modulation vs. Dinoben

In a direct head‑to‑head study using germinating soybean seeds, 3‑amino‑2,4‑dichlorobenzoic acid (chloramben) at 20 µg mL⁻¹ stimulated total lipid synthesis by 25%, whereas 3‑nitro‑2,5‑dichlorobenzoic acid (dinoben) at the same concentration inhibited total lipid synthesis by 67% [1]. Chloramben also stimulated the incorporation of acetate and malonate into lipids across all subcellular fractions, while dinoben inhibited these incorporations by up to 99% [1]. This functional antagonism demonstrates that the 2,4‑dichloro‑3‑amino substitution pattern confers a qualitatively distinct biochemical effect, not a mere potency shift.

Lipid synthesis modulation
Head-to-head
+25% stimulation vs −67% inhibition at 20 µg mL⁻¹
Opposite functional direction confirms regioisomer-dependent biochemical effect.
Soybean seed model; reported endpoint context.
Lipid biosynthesis Herbicide mode of action Plant biochemistry

Aqueous Solubility Contrast with Chloramben

The 3‑amino‑2,5‑dichlorobenzoic acid isomer (CAS 133‑90‑4) displays an experimentally determined water solubility of 700 mg L⁻¹ at 25 °C . In contrast, reliable vendor‑certified datasheets for 3‑amino‑2,4‑dichlorobenzoic acid (CAS 50917‑28‑7) indicate that the compound is insoluble in water and freely soluble in organic solvents . Although a single‑source determination is not available, the consistent reporting across multiple suppliers provides a class‑level inference that the 2,4‑dichloro substitution pattern substantially reduces aqueous solubility relative to the 2,5‑isomer.

Aqueous solubility contrast
Data to verify
Water‑insoluble vs 700 mg L⁻¹ for 2,5‑isomer
Estimated >10‑fold lower solubility; requires co‑solvent strategy.
Class-level inference; vendor datasheet consensus.
Physicochemical profiling Formulation development Bioavailability

Synthetic Pathway Divergence from Chloramben

The 3‑amino‑2,4‑dichlorobenzoic acid scaffold is explicitly employed to produce ethyl 3‑amino‑2,4‑dichlorobenzoate via acid‑catalysed esterification, a key intermediate for further functionalisation . The 2,5‑dichloro isomer (CAS 133‑90‑4) is instead the direct precursor to the commercial herbicide chloramben and its methylammonium salt [1]. These divergent synthetic trajectories are rooted in the differential reactivity of the amino group when flanked by ortho‑ or meta‑chlorine atoms, leading to distinct downstream patent portfolios and application domains.

Synthetic pathway divergence
Class-level
Pharmaceutical intermediate vs herbicide precursor
Regioisomer determines downstream synthetic application domain.
Patent literature analysis; qualitative pathway divergence.
Organic synthesis Building‑block reactivity Medicinal chemistry

Application Scenarios for 3-Amino-2,4-dichlorobenzoic Acid


Lipid Biosynthesis Stimulation Research

When investigating fatty acid synthetase or acetyl‑CoA carboxylase pathways, 3‑amino‑2,4‑dichlorobenzoic acid serves as a validated stimulatory agent, increasing total lipid synthesis by 25% in soybean models [1]. This is in stark contrast to the inhibitory 3‑nitro‑2,5‑dichlorobenzoic acid, making the correct isomer selection critical for interpreting enzyme‑modulation experiments.

Ortho-Chloro Drug Intermediate Synthesis

The 2,4‑dichloro‑3‑amino substitution pattern provides a unique electronic environment for palladium‑catalysed cross‑coupling and amidation reactions, giving access to ethyl 3‑amino‑2,4‑dichlorobenzoate and downstream pharmaceutically relevant scaffolds . Procurement of the 2,5‑isomer would divert the synthesis toward herbicidal analogs instead of the desired medicinal chemistry space.

Organic-Soluble Building Block Formulation

For reactions conducted in anhydrous organic media, the insolubility of 3‑amino‑2,4‑dichlorobenzoic acid in water becomes an advantage, simplifying work‑up and reducing aqueous waste streams compared to the water‑soluble 2,5‑isomer (700 mg L⁻¹). This property is particularly relevant in scale‑up and process chemistry settings.

Application
Selection Property
Validation Focus
Lipid biosynthesis stimulation research
Stimulatory enzyme-modulation profile
Fatty acid synthetase / acetyl‑CoA carboxylase pathway context
Ortho‑chloro drug intermediate synthesis
2,4‑dichloro‑3‑amino electronic environment
Cross‑coupling and esterification reactivity review
Organic‑soluble building block formulation
Organic‑phase processing compatibility
Water‑insolubility advantage in anhydrous media

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Amino-2,4-dichlorobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.